molecular formula C15H13N3O2S2 B5682445 N-(5-oxo-1-phenyl-4H-pyrazol-3-yl)-2-thiophen-2-ylsulfanylacetamide

N-(5-oxo-1-phenyl-4H-pyrazol-3-yl)-2-thiophen-2-ylsulfanylacetamide

Cat. No.: B5682445
M. Wt: 331.4 g/mol
InChI Key: WZMQHYMEATTXCW-UHFFFAOYSA-N
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Description

N-(5-oxo-1-phenyl-4H-pyrazol-3-yl)-2-thiophen-2-ylsulfanylacetamide is a complex organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a phenyl group, a thiophene ring, and a sulfanylacetamide moiety, making it a unique and versatile molecule in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-oxo-1-phenyl-4H-pyrazol-3-yl)-2-thiophen-2-ylsulfanylacetamide typically involves multi-step organic reactions. One common method includes the condensation of 1-phenyl-3-methyl-5-pyrazolone with thiophene-2-carbaldehyde in the presence of a base, followed by the introduction of a sulfanylacetamide group through nucleophilic substitution. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance production rates and minimize waste.

Chemical Reactions Analysis

Types of Reactions

N-(5-oxo-1-phenyl-4H-pyrazol-3-yl)-2-thiophen-2-ylsulfanylacetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups to the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

N-(5-oxo-1-phenyl-4H-pyrazol-3-yl)-2-thiophen-2-ylsulfanylacetamide has diverse applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in biochemical assays to investigate enzyme interactions and metabolic pathways.

    Medicine: It has potential therapeutic applications, including anti-inflammatory and anticancer properties.

    Industry: The compound is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-(5-oxo-1-phenyl-4H-pyrazol-3-yl)-2-thiophen-2-ylsulfanylacetamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate biological pathways by binding to active sites or altering protein conformation, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-oxo-1-phenyl-4H-pyrazol-3-yl)acetamide
  • Thiophene-2-carbaldehyde derivatives
  • Sulfanylacetamide analogs

Uniqueness

N-(5-oxo-1-phenyl-4H-pyrazol-3-yl)-2-thiophen-2-ylsulfanylacetamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-(5-oxo-1-phenyl-4H-pyrazol-3-yl)-2-thiophen-2-ylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O2S2/c19-13(10-22-15-7-4-8-21-15)16-12-9-14(20)18(17-12)11-5-2-1-3-6-11/h1-8H,9-10H2,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZMQHYMEATTXCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=NN(C1=O)C2=CC=CC=C2)NC(=O)CSC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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